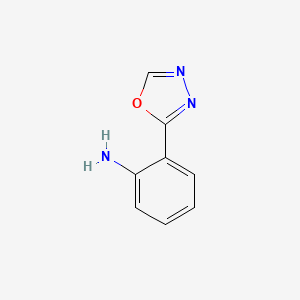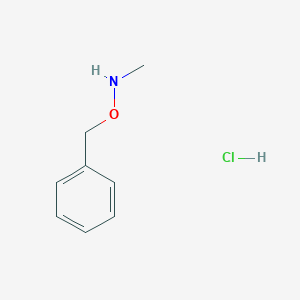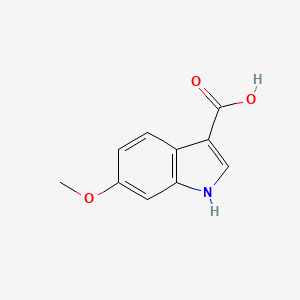
6-甲氧基-1H-吲哚-3-羧酸
描述
6-Methoxy-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound has a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol .
科学研究应用
6-Methoxy-1H-indole-3-carboxylic acid has several applications in scientific research:
作用机制
Target of Action
It is known that indole derivatives, which include 6-methoxy-1h-indole-3-carboxylic acid, bind with high affinity to multiple receptors . This suggests that the compound may have a broad range of targets, contributing to its diverse biological activities.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can be converted into various other compounds, affecting multiple biochemical pathways .
Pharmacokinetics
The properties of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects .
Action Environment
The production of indole derivatives can be optimized considering nutritional and environmental variables .
生化分析
Biochemical Properties
6-Methoxy-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an antifungal metabolite produced by Bacillus toyonensis . The compound exhibits stability within a pH range of 6-7 and at temperatures up to 50°C. It demonstrates potential antifungal activity in the presence of various surfactants, detergents, and enzymes . These interactions highlight the compound’s versatility and potential in biochemical applications.
Cellular Effects
6-Methoxy-1H-indole-3-carboxylic acid influences various cellular processes and functions. It has been shown to exhibit antifungal activity against Candida albicans and Aspergillus niger . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant. It can modulate the expression of genes involved in antifungal responses and affect cellular metabolism by interacting with key metabolic enzymes . These effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 6-Methoxy-1H-indole-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to inhibit the growth of fungal pathogens by interfering with their metabolic pathways . It binds to specific enzymes and proteins, disrupting their normal function and leading to the inhibition of fungal growth. Additionally, the compound can modulate gene expression, further enhancing its antifungal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1H-indole-3-carboxylic acid change over time. The compound’s stability and degradation are influenced by environmental factors such as pH and temperature . Long-term studies have shown that the compound maintains its antifungal activity over extended periods, making it a promising candidate for therapeutic applications
Dosage Effects in Animal Models
The effects of 6-Methoxy-1H-indole-3-carboxylic acid vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent antifungal activity, with higher doses leading to increased inhibition of fungal growth . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
6-Methoxy-1H-indole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function and metabolism . These interactions highlight the compound’s potential in modulating metabolic pathways for therapeutic applications.
Transport and Distribution
The transport and distribution of 6-Methoxy-1H-indole-3-carboxylic acid within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Methoxy-1H-indole-3-carboxylic acid plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence the compound’s localization, further enhancing its activity . Understanding the subcellular localization of the compound is essential for optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives, including 6-Methoxy-1H-indole-3-carboxylic acid, is the Fischer indole synthesis. This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach involves the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions .
Industrial Production Methods
Industrial production of 6-Methoxy-1H-indole-3-carboxylic acid may involve optimizing the reaction conditions to maximize yield and purity. Techniques such as response surface methodology (RSM) can be employed to optimize variables like pH, temperature, and agitation rate .
化学反应分析
Types of Reactions
6-Methoxy-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
相似化合物的比较
Similar Compounds
6-Methoxy-1H-indazole-3-carboxylic acid: Similar in structure but contains an indazole ring instead of an indole ring.
6-Methyl-1H-indole-3-carbaldehyde: Similar in structure but has a methyl group instead of a methoxy group and an aldehyde group instead of a carboxylic acid group.
Uniqueness
6-Methoxy-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and carboxylic acid group at the 3-position make it a valuable intermediate for synthesizing various biologically active compounds .
属性
IUPAC Name |
6-methoxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(10(12)13)5-11-9(7)4-6/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBGVZVDBKMWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590802 | |
| Record name | 6-Methoxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90924-43-9 | |
| Record name | 6-Methoxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



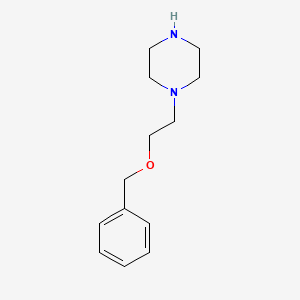
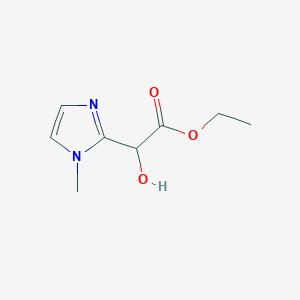
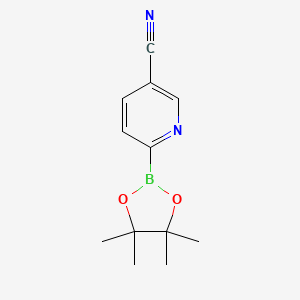
![1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1356602.png)
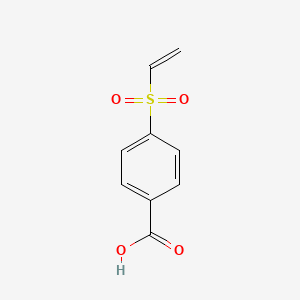
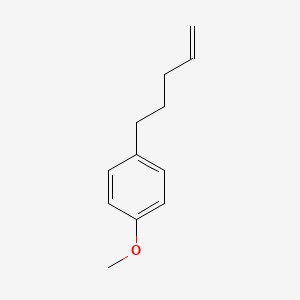
![4-[Butyl(methyl)amino]benzaldehyde](/img/structure/B1356609.png)
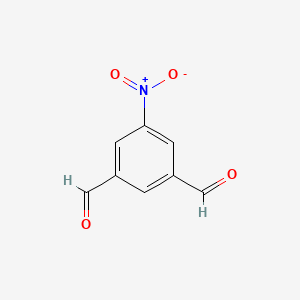
![10-Oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylic acid](/img/structure/B1356616.png)

